molecular formula C107H155N31O31 B12404653 FGF basic (93-110) (human, bovine)

FGF basic (93-110) (human, bovine)

Cat. No.: B12404653
M. Wt: 2371.6 g/mol
InChI Key: BUXAVRWFAUOCGJ-BOEHADHBSA-N
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Description

FGF basic (93-110) (human, bovine) is a polypeptide derived from the fibroblast growth factor family. This compound is known for its role in various biological processes, including cell proliferation, differentiation, and wound healing. It is a segment of the larger fibroblast growth factor protein, specifically encompassing amino acids 93 to 110.

Preparation Methods

Synthetic Routes and Reaction Conditions

FGF basic (93-110) (human, bovine) is typically synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of FGF basic (93-110) (human, bovine) often involves recombinant DNA technology. This method includes:

    Gene Cloning: The gene encoding the desired peptide is inserted into an expression vector.

    Expression: The vector is introduced into a host organism, such as Escherichia coli, which produces the peptide.

    Purification: The peptide is extracted and purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

FGF basic (93-110) (human, bovine) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in:

    Oxidation: Involving the oxidation of methionine residues.

    Reduction: Reduction of disulfide bonds.

    Substitution: Amino acid substitution during synthesis.

Common Reagents and Conditions

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)

    Deprotection Reagents: Trifluoroacetic acid (TFA)

    Oxidizing Agents: Hydrogen peroxide

    Reducing Agents: Dithiothreitol (DTT)

Major Products

The major product of these reactions is the desired polypeptide, FGF basic (93-110) (human, bovine), with high purity and specific sequence integrity.

Scientific Research Applications

FGF basic (93-110) (human, bovine) has a wide range of applications in scientific research:

    Chemistry: Used in peptide synthesis and as a model for studying peptide interactions.

    Biology: Plays a crucial role in cell signaling, proliferation, and differentiation studies.

    Medicine: Investigated for its potential in wound healing, tissue regeneration, and angiogenesis.

    Industry: Utilized in the development of therapeutic agents and as a research tool in drug discovery.

Mechanism of Action

FGF basic (93-110) (human, bovine) exerts its effects by binding to fibroblast growth factor receptors on the cell surface. This binding activates intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to cellular responses such as proliferation and differentiation. The peptide’s interaction with heparin or heparan sulfate proteoglycans enhances its stability and activity.

Comparison with Similar Compounds

FGF basic (93-110) (human, bovine) is unique due to its specific amino acid sequence and biological activity. Similar compounds include:

    Fibroblast Growth Factor 1 (FGF-1): Another member of the fibroblast growth factor family with distinct biological functions.

    Fibroblast Growth Factor 2 (FGF-2): Known for its role in angiogenesis and wound healing, similar to FGF basic (93-110).

    Fibroblast Growth Factor 4 (FGF-4): Involved in embryonic development and cell differentiation.

FGF basic (93-110) (human, bovine) stands out due to its specific segment within the larger fibroblast growth factor protein, providing unique insights into peptide interactions and functions.

Properties

Molecular Formula

C107H155N31O31

Molecular Weight

2371.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid

InChI

InChI=1S/C107H155N31O31/c1-55(2)44-71(129-89(153)66(26-16-42-120-106(115)116)122-91(155)68(36-38-84(147)148)126-94(158)73(47-59-22-11-6-12-23-59)130-96(160)72(46-58-20-9-5-10-21-58)128-87(151)64(109)45-57-18-7-4-8-19-57)93(157)125-69(37-39-85(149)150)92(156)137-80(54-140)102(166)134-77(51-82(111)145)99(163)132-76(50-81(110)144)98(162)131-74(48-60-28-32-62(142)33-29-60)97(161)133-78(52-83(112)146)100(164)138-86(56(3)141)103(167)135-75(49-61-30-34-63(143)35-31-61)95(159)123-67(27-17-43-121-107(117)118)90(154)136-79(53-139)101(165)124-65(25-15-41-119-105(113)114)88(152)127-70(104(168)169)24-13-14-40-108/h4-12,18-23,28-35,55-56,64-80,86,139-143H,13-17,24-27,36-54,108-109H2,1-3H3,(H2,110,144)(H2,111,145)(H2,112,146)(H,122,155)(H,123,159)(H,124,165)(H,125,157)(H,126,158)(H,127,152)(H,128,151)(H,129,153)(H,130,160)(H,131,162)(H,132,163)(H,133,161)(H,134,166)(H,135,167)(H,136,154)(H,137,156)(H,138,164)(H,147,148)(H,149,150)(H,168,169)(H4,113,114,119)(H4,115,116,120)(H4,117,118,121)/t56-,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,86+/m1/s1

InChI Key

BUXAVRWFAUOCGJ-BOEHADHBSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N

Origin of Product

United States

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